REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH:4]([CH2:7]Br)[CH2:5]Br.[C:10]1(N2CCCC2)[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1.C(N(CC)CC)C.C(O)(=[O:30])C>CC#N.O>[CH3:1][O:2][C:3]([CH:4]1[CH2:7][CH:11]2[C:10](=[O:30])[CH:15]([CH2:14][CH2:13][CH2:12]2)[CH2:5]1)=[O:9]
|
Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
COC(C(CBr)CBr)=O
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)N1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
Then, heating
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned with diethyl ether and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with a NaHCO3 solution until the washes
|
Type
|
CUSTOM
|
Details
|
It was then dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica gel using 2-30% diethyl ether in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |